molecular formula C9H15N3O2 B13545429 Methyl (r)-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate

Methyl (r)-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate

Cat. No.: B13545429
M. Wt: 197.23 g/mol
InChI Key: LLSVADGEEAESIM-MRVPVSSYSA-N
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Description

Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-boronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-3-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-6-7(5-11-12(6)2)8(10)4-9(13)14-3/h5,8H,4,10H2,1-3H3/t8-/m1/s1

InChI Key

LLSVADGEEAESIM-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=NN1C)[C@@H](CC(=O)OC)N

Canonical SMILES

CC1=C(C=NN1C)C(CC(=O)OC)N

Origin of Product

United States

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